Cas no 7385-16-2 (3-(Butylsulfamoyl)benzoic acid)

3-(Butylsulfamoyl)benzoic acid is a sulfonamide-based benzoic acid derivative with applications in organic synthesis and pharmaceutical research. Its structure combines a butylsulfamoyl moiety with a carboxylic acid functional group, offering versatility as an intermediate in the development of bioactive compounds. The compound's sulfonamide group enhances its potential for hydrogen bonding and molecular interactions, making it useful in medicinal chemistry for target modulation. The benzoic acid component provides additional reactivity for derivatization or conjugation. This product is characterized by its stability under standard conditions and compatibility with common synthetic protocols, facilitating its integration into multi-step synthesis pathways. It is typically supplied as a high-purity solid for research applications.
3-(Butylsulfamoyl)benzoic acid structure
7385-16-2 structure
Product Name:3-(Butylsulfamoyl)benzoic acid
CAS No:7385-16-2
MF:C11H15NO4S
MW:257.30610203743
MDL:MFCD09041593
CID:1039258
Update Time:2025-05-21

3-(Butylsulfamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(N-Butylsulfamoyl)benzoic acid
    • 3-(Butylsulfamoyl)benzoic acid
    • 3-Carboxy-benzolsulfonsaeure-<N-butyl-amid>
    • m-butylaminosulfonyl-benzoic acid
    • MDL: MFCD09041593
    • Inchi: 1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14)
    • InChI Key: QQZLEFLDGXHDDP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(=O)O)C=1)(NCCCC)(=O)=O

Computed Properties

  • Exact Mass: 257.07200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 91.85000
  • LogP: 2.93490

3-(Butylsulfamoyl)benzoic acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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3-(Butylsulfamoyl)benzoic acid Production Method

3-(Butylsulfamoyl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7385-16-2)3-(Butylsulfamoyl)benzoic acid
Order Number:A1196426
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):560.0
Email:sales@amadischem.com

Additional information on 3-(Butylsulfamoyl)benzoic acid

Comprehensive Guide to 3-(Butylsulfamoyl)benzoic acid (CAS No. 7385-16-2): Properties, Applications, and Industry Insights

3-(Butylsulfamoyl)benzoic acid (CAS No. 7385-16-2) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique sulfonamide-functionalized benzoic acid structure. This sulfamoyl benzoic acid derivative is increasingly studied for its potential as a bioactive intermediate in drug discovery, particularly in modulating enzyme activity or serving as a ligand precursor. Its molecular formula C11H15NO4S and weight 257.31 g/mol make it a versatile building block for structure-activity relationship (SAR) studies.

Recent trends show growing interest in 7385-16-2 applications, with researchers exploring its role in targeted drug delivery systems and sustainable agrochemical formulations. The compound's butylsulfamoyl moiety enhances lipid solubility, addressing common challenges in bioavailability optimization—a hot topic in medicinal chemistry forums and pharma R&D discussions. Analytical techniques like HPLC purity testing and NMR characterization are critical for quality control, as emphasized in recent ACS publications.

From a synthetic chemistry perspective, 3-(Butylsulfamoyl)benzoic acid synthesis typically involves sulfonylation reactions of 3-aminobenzoic acid derivatives, with process optimization focusing on green chemistry principles—a major industry focus aligned with EPA's Safer Choice program. The compound's crystalline properties and pH-dependent solubility (pKa ~3.5-4.2) make it particularly valuable for formulation scientists working on controlled-release systems.

Market analysts note rising demand for CAS 7385-16-2 suppliers, driven by pharmaceutical companies developing next-generation protease inhibitors and crop protection agents. Regulatory compliance remains paramount, with proper documentation of REACH registration status and GMP manufacturing standards being frequent search queries among procurement specialists. The compound's thermal stability (decomposition >200°C) and storage conditions (recommended 2-8°C under inert atmosphere) are critical parameters for laboratory handling protocols.

Emerging applications in material science explore its potential as a monomer for functional polymers, particularly in ion-exchange membranes for energy storage devices—a connection to the booming battery technology sector. This interdisciplinary relevance explains why 7385-16-2 patents have seen a 22% increase in filings since 2020, according to WIPO database analytics.

Quality benchmarks for 3-(Butylsulfamoyl)benzoic acid typically specify ≥98% purity (HPLC), with strict limits on heavy metal contaminants and residual solvents—key concerns for pharmaceutical grade materials. Advanced purification methods like preparative chromatography or recrystallization techniques are often discussed in process chemistry webinars and CDMO technical reports.

The compound's structure-activity relationship has drawn attention in computational chemistry circles, where molecular docking studies predict interactions with biological targets like carbonic anhydrase isoforms. These in silico analyses align with industry shifts toward AI-assisted drug discovery, making 7385-16-2 molecular modeling a trending search term in cheminformatics platforms.

Environmental fate studies indicate moderate biodegradability (OECD 301B) for 3-(Butylsulfamoyl)benzoic acid, with ecotoxicity testing showing low risk to aquatic organisms at typical use concentrations—data increasingly requested for ESG compliance reporting. This environmental profile supports its inclusion in green chemistry toolkits promoted by organizations like ACS Green Chemistry Institute.

Supply chain considerations highlight the importance of multi-kilogram scale production capabilities for 7385-16-2 manufacturers, with particular focus on cGMP facilities and quality assurance documentation. Recent disruptions have made dual sourcing strategies and regional supplier networks common discussion points in pharma procurement conferences.

For analytical chemists, method development for 3-(Butylsulfamoyl)benzoic acid quantification often involves reverse-phase HPLC (C18 columns, 0.1% formic acid mobile phase) or LC-MS techniques—topics frequently covered in analytical method transfer workshops. The compound's UV-Vis spectrummax ~265 nm) facilitates detection in complex matrices.

In academic settings, 7385-16-2 research frequently appears in medicinal chemistry curricula as a case study for sulfonamide drug design, reflecting its pedagogical value for teaching molecular modification strategies. The compound's structure-property relationships also make it suitable for undergraduate spectroscopy labs teaching 1H/13C NMR interpretation.

Looking ahead, innovation in continuous flow synthesis of 3-(Butylsulfamoyl)benzoic acid could address scalability challenges, while catalytic sulfonylation methods may improve atom economy—both areas aligning with pharma 4.0 initiatives. These technological advances position CAS 7385-16-2 as a compound with enduring relevance across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7385-16-2)3-(Butylsulfamoyl)benzoic acid
A1196426
Purity:99%
Quantity:5g
Price ($):560.0
Email